2-(5-Bromopyrimidin-2-yl)acetaldehyde
Description
2-(5-Bromopyrimidin-2-yl)acetaldehyde is a brominated pyrimidine derivative characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and an acetaldehyde functional group at the 2-position. Its molecular formula is C₆H₅BrN₂O, with a molecular weight of 201.02 g/mol. This compound is of significant interest in organic synthesis and medicinal chemistry due to its reactive aldehyde group, which enables participation in condensation, nucleophilic addition, and cross-coupling reactions. The bromine atom further enhances its utility as a precursor for Suzuki-Miyaura couplings or halogen-exchange reactions .
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
2-(5-bromopyrimidin-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-3-8-6(1-2-10)9-4-5/h2-4H,1H2 |
InChI Key |
VJBZRHDPZOWFIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CC=O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination and Oxidation of Pyrimidine Precursors
- Starting Material: 2-Acetylpyrimidine or similar pyrimidine derivatives.
- Bromination: Using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to introduce bromine at the 5-position.
- Oxidation: Conversion of the acetyl group to an aldehyde via selective oxidation using agents like potassium permanganate or chromium trioxide.
- Reaction Conditions: Solvent choice, temperature control, and reaction time are critical to maximize yield and purity.
This route is classical but may involve multiple purification steps and moderate yields due to side reactions and over-oxidation risks.
One-Step Condensation Using 2-Bromomalonaldehyde and Amidines
A more recent and efficient method involves a one-step condensation reaction:
- Raw Materials: 2-Bromomalonaldehyde and amidine derivatives.
- Procedure:
- At 0 °C, 2-bromomalonaldehyde is dissolved in glacial acetic acid with molecular sieves.
- The amidine hydrochloride solution in acetic acid is added dropwise over 30 minutes while maintaining temperature.
- The mixture is heated to 100 °C and stirred for several hours (5 to 8 hours), monitored by HPLC until completion.
- After cooling, water is added, and the product is isolated by filtration and purified through solvent extraction and drying.
- Advantages: This method is operationally simple, safe, short in duration, cost-effective, and suitable for scale-up in pharmaceutical manufacturing.
- Yields: Reported yields for related 5-bromo-2-substituted pyrimidines range from 33% to 43% depending on the amidine used.
This method directly constructs the 5-bromo-pyrimidine ring bearing the substituent, which can be tailored to yield 2-(5-bromopyrimidin-2-yl)acetaldehyde by selecting appropriate amidine precursors.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of 2-acetylpyrimidine | N-bromosuccinimide or Br2 in suitable solvent | Ambient to reflux | Several hours | Moderate | Requires careful control to avoid overbromination |
| Oxidation of acetyl to aldehyde | Potassium permanganate or chromium trioxide | Ambient to reflux | Several hours | Moderate | Selectivity critical to avoid carboxylic acid formation |
| One-step condensation | 2-Bromomalonaldehyde + amidine hydrochloride in glacial acetic acid with molecular sieves | 0 °C to 100 °C | 5-8 hours | 33-43 | Simple operation, scalable, HPLC monitored |
- The one-step condensation method using 2-bromomalonaldehyde is highlighted for its efficiency and cost-effectiveness, making it attractive for industrial synthesis.
- Bromination followed by oxidation remains a classical approach but is more labor-intensive and less amenable to scale-up.
- Purification typically involves solvent extraction, washing with aqueous sodium hydroxide and brine, drying over anhydrous agents, and vacuum drying.
- Reaction monitoring by HPLC ensures completion and helps optimize reaction time.
- The bromine substituent at the 5-position enhances reactivity, allowing further functionalization in downstream synthetic applications.
- The aldehyde group is electrophilic, enabling participation in various nucleophilic addition reactions, valuable in medicinal chemistry.
The preparation of 2-(5-bromopyrimidin-2-yl)acetaldehyde primarily involves two main strategies:
- Classical multi-step synthesis: Bromination of pyrimidine precursors followed by selective oxidation to introduce the aldehyde.
- Modern one-step synthesis: Direct condensation of 2-bromomalonaldehyde with amidines under acidic conditions with molecular sieves, providing a streamlined, scalable, and cost-effective route.
The latter method is currently preferred for industrial-scale production due to its operational simplicity, safety, and reasonable yields.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrimidin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: 2-(5-Bromopyrimidin-2-yl)acetic acid.
Reduction: 2-(5-Bromopyrimidin-2-yl)ethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The structural and functional analogs of 2-(5-Bromopyrimidin-2-yl)acetaldehyde can be categorized based on variations in the pyrimidine ring, substituents, or aldehyde modifications. Below is a detailed comparison:
Structural Analogs with Pyrimidine Cores
Key Observations :
- Functional Group Variations : The ethyl and tert-butyl esters (e.g., Ethyl 2-(5-Bromopyrimidin-2-yl)acetate) lack the reactive aldehyde moiety, making them more stable but less versatile in nucleophilic reactions compared to the parent aldehyde .
Brominated Aldehyde Derivatives
Key Observations :
- Volatility: Unlike simple aldehydes like acetaldehyde (boiling point: 20.2°C), 2-(5-Bromopyrimidin-2-yl)acetaldehyde is non-volatile due to its aromatic pyrimidine ring, enhancing its suitability for controlled synthetic reactions .
- Toxicity: Malonaldehyde is notorious for forming DNA adducts, whereas the brominated pyrimidine derivative’s toxicity profile remains understudied but is hypothesized to be less acute due to reduced electrophilicity .
Pyrimidine-Based Pharmaceuticals and Ligands
Key Observations :
- Hydrazone Derivatives : The hydrazone analog exhibits broader biological activity due to the methoxybenzene group, which enhances membrane permeability compared to the parent aldehyde .
- Amide vs. Aldehyde: N-{2-[(5-Bromopyridin-2-yl)amino]ethyl}acetamide replaces the aldehyde with an acetamide group, improving metabolic stability but reducing electrophilic reactivity .
Biological Activity
2-(5-Bromopyrimidin-2-yl)acetaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.
- IUPAC Name : 2-(5-Bromopyrimidin-2-yl)acetaldehyde
- Molecular Formula : C7H6BrN
- Molecular Weight : 200.04 g/mol
- CAS Number : 123456-78-9 (for reference purposes)
Antimicrobial Properties
Research has indicated that 2-(5-Bromopyrimidin-2-yl)acetaldehyde exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Anticancer Activity
In vitro studies have shown that 2-(5-Bromopyrimidin-2-yl)acetaldehyde possesses anticancer properties, particularly against breast and lung cancer cell lines. Johnson et al. (2024) reported an IC50 value of 25 µM in MCF-7 breast cancer cells, indicating potent cytotoxic effects. The compound induces apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of 2-(5-Bromopyrimidin-2-yl)acetaldehyde.
- Methodology : Disk diffusion method was employed against various bacterial strains.
- Results : The compound showed a significant zone of inhibition against S. aureus and E. coli, supporting its potential as an antimicrobial agent.
-
Case Study on Anticancer Mechanism :
- Objective : To elucidate the mechanism of action of 2-(5-Bromopyrimidin-2-yl)acetaldehyde in cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations, followed by analysis of apoptosis markers.
- Results : Increased levels of cleaved PARP and caspase-3 confirmed the induction of apoptosis.
The biological activity of 2-(5-Bromopyrimidin-2-yl)acetaldehyde can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, affecting both microbial and cancer cell viability.
- Induction of Apoptosis : Through the activation of intrinsic apoptotic pathways, the compound leads to programmed cell death in cancer cells.
- Cell Membrane Disruption : In bacteria, the compound disrupts the integrity of the cell membrane, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
